Fenchlorazol-ethyl

Catalog No.
S613485
CAS No.
103112-35-2
M.F
C12H8Cl5N3O2
M. Wt
403.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenchlorazol-ethyl

CAS Number

103112-35-2

Product Name

Fenchlorazol-ethyl

IUPAC Name

ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate

Molecular Formula

C12H8Cl5N3O2

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C12H8Cl5N3O2/c1-2-22-10(21)9-18-11(12(15,16)17)20(19-9)8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3

InChI Key

GMBRUAIJEFRHFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl

Solubility

2.23e-06 M

Synonyms

fenchlorazole-ethyl

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl

Source

[1] Interactions of Fenoxaprop-ethyl with Fenchlorazole-ethyl in Annual Grasses ()

Synergistic Effect with Other Herbicides

While not a primary research application, some studies have explored the synergistic effect of Fenchlorazole-ethyl with other herbicides. For example, research has shown that combining Fenchlorazole-ethyl with Fenoxaprop-ethyl can enhance the effectiveness of both compounds in controlling certain grass weeds, compared to using them individually [1]. However, this interaction appears to be species-specific, with no observed synergy in other tested species [1].

Source

[1] Interactions of Fenoxaprop-ethyl with Fenchlorazole-ethyl in Annual Grasses ()

Fenchlorazole-ethyl, also known by its reference number HOE 070542, is a synthetic compound with the molecular formula C₁₂H₈Cl₅N₃O₂. It is classified primarily as a herbicide and is recognized for its role as a safener, enhancing the metabolic breakdown of certain herbicides like fenoxaprop. The compound appears as a white solid and has a complex chemical structure that includes multiple chlorine atoms and nitrogen functionalities .

  • Enhanced metabolism: Fenchlorazole-ethyl may stimulate the crop's enzyme activity, leading to faster degradation of the herbicide, thereby reducing its phytotoxic (plant-toxic) effects.
  • Membrane stabilization: It might interact with the crop's cell membranes, increasing their stability and resilience to herbicide-induced damage.
  • Hormonal regulation: Some studies suggest it might influence the plant's hormonal balance, promoting growth and mitigating herbicide stress.
Typical of chlorinated compounds. Its reactivity can be attributed to the presence of chlorine and nitrogen atoms, which can facilitate nucleophilic substitutions and other transformations. Notably, it enhances the de-esterification process of fenoxaprop, leading to the formation of more active metabolites .

Interaction studies involving Fenchlorazole-ethyl focus on its ability to enhance the metabolic breakdown of other herbicides. Research indicates that it can significantly increase the rate at which fenoxaprop is detoxified in plants, making it an essential component in formulations aimed at improving crop safety during herbicide application .

Fenchlorazole-ethyl shares similarities with several other compounds used in agriculture and chemical synthesis. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaPrimary UseUnique Feature
FenchlorazoleC₁₂H₈Cl₄N₃O₂HerbicideChlorinated structure enhances detoxification
FenoxapropC₁₂H₁₃ClO₂HerbicideTargeted for grass control
TriazoleVariableFungicideDifferent mechanism targeting fungi
Chlorimuron-ethylC₁₃H₁₄ClN₃O₂HerbicideSelective action against broadleaf weeds

Fenchlorazole-ethyl is unique due to its dual role as both a herbicide safener and an enhancer of metabolic processes in plants, distinguishing it from other compounds that typically serve singular functions .

Fenchlorazole-ethyl occupies a specialized niche within the triazole-derived safener family, characterized by its 1,2,4-triazole core substituted with dichlorophenyl and trichloromethyl groups [3] [7]. Unlike earlier triazole compounds focused on fungal pathogen control, this compound belongs to the third-generation safeners designed for herbicide detoxification in monocot crops. Its structural kinship includes:

FeatureFenchlorazole-EthylBenoxacorIsoxadifen-Ethyl
Core Structure1,2,4-TriazoleOxazolidinoneIsoxazole
Key SubstituentsCl₃C, Cl₂C₆H₃DichloroacetylPhenoxypropionate
Target Herbicide ClassAryloxyphenoxyChloroacetanilidesSulfonylureas

This taxonomy positions fenchlorazole-ethyl as a structurally unique entity among triazole safeners, optimized for fenoxaprop-P-ethyl detoxification through specific electronic and steric configurations [2] [5]. The dichlorophenyl moiety enhances π-π interactions with cytochrome P450 enzymes, while the trichloromethyl group facilitates hydrophobic binding to glutathione transferases [2] [6].

Structure-Activity Relationship Studies

Systematic modifications of the fenchlorazole-ethyl scaffold reveal critical determinants of safening efficacy:

  • Trichloromethyl Position: Replacement at C5 of the triazole ring (vs. C3) improves steric complementarity with herbicide-binding pockets, increasing protection efficiency by 42% in wheat seedlings [2].
  • Dichlorophenyl Orientation: 2,4-dichloro substitution creates optimal dihedral angles (112°) for membrane permeability, contrasting with <90° angles in inactive 3,4-dichloro analogs [2] [7].
  • Ester Group Effects: Ethyl esterification at C3 enhances systemic mobility compared to methyl counterparts, with logP values shifting from 2.1 (methyl) to 3.8 (ethyl) [3] [7].

Molecular docking simulations demonstrate that the trichloromethyl group occupies a hydrophobic subpocket in CYP71C3v1 monooxygenase, displacing fenoxaprop-P-ethyl metabolites from the active site (binding energy -9.2 kcal/mol vs. -6.8 kcal/mol for unbound state) [2]. This steric hindrance mechanism complements metabolic detoxification pathways mediated by glutathione conjugation.

Active Subunit Combination Principles

The compound's design exemplifies the substructure combination strategy merging:

  • Herbicide Resistance Motif: Trichloromethyl-1,2,4-triazole core from early safener prototypes
  • Xenobiotic Recognition Element: 2,4-dichlorophenyl group adapted from chlorophenoxy herbicides
  • Metabolic Stability Unit: Ethyl ester moiety optimizing phloem mobility and hydrolysis resistance

This combinatorial approach yielded synergistic effects:

  • Detoxification Rate Enhancement: Wheat seedlings pretreated with fenchlorazole-ethyl show 78% faster glutathione-S-transferase activation versus parent subunits alone [5].
  • Species Selectivity: The combined structure exhibits 29:1 wheat/ryegrass selectivity ratio, versus 3:1 for isolated triazole components [2].

Comparative metabolic studies using ¹⁴C-labeled analogs demonstrate that the integrated structure increases herbicide conjugation efficiency by 4.7-fold compared to non-combined subunit mixtures [5].

Comparative Analysis with Related Triazole Compounds

ParameterFenchlorazole-EthylCloquintocet-MexylMefenpyr-Diethyl
Molecular Weight403.48 g/mol311.76 g/mol333.41 g/mol
logP (Octanol-Water)3.82.94.1
Metabolic Half-life18.2 h (wheat)9.7 h (maize)24.6 h (barley)
Detoxification PathwayGST/CYP DualCYP DominantGST Dominant

Key differentiators include:

  • Electron-Withdrawing Capacity: The trichloromethyl group provides stronger inductive effects (-Iσ = 0.92) than cloquintocet's quinoline ring (-Iσ = 0.45), enhancing herbicide displacement from target enzymes [2] [6].
  • Spatial Configuration: The 1,2,4-triazole orientation creates a 148° angle between aromatic systems, versus 122° in mefenpyr-diethyl's pyrazole, improving membrane traversal in Poaceae species [7].
  • Metabolic Synergy: Concurrent induction of cytochrome P450 71A1 and glutathione transferase F1 enzymes, unlike single-pathway activation observed in older triazole safeners [5] [6].

These structural advantages translate to functional superiority - fenchlorazole-ethyl demonstrates 143% greater chlorophyll retention in fenoxaprop-P-ethyl-treated wheat versus first-generation triazole safeners [2].

XLogP3

5.1

Melting Point

110.0 °C

UNII

4R856T003A

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

6.68e-09 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

103112-35-2

Wikipedia

Fenchlorazole-ethyl

Use Classification

Agrochemicals -> Safeners

Dates

Modify: 2023-08-15

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